

Application Notes & Protocols: Targeting Atherosclerotic Plaques with 14:0 PE-DTPA (Gd) Nanoparticles

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Compound of Interest

Compound Name: 14:0 PE-DTPA (Gd)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of **14:0 PE-DTPA (Gd)** nanoparticles in the targeted imaging of atherosclerotic plaques. The methodologies outlined are based on established research for the effective formulation, characterization, and application of these contrast agents in preclinical atherosclerosis models.

Atherosclerosis is a chronic inflammatory disease characterized by the formation of plaques within the arterial walls.^[1] Macrophages play a crucial role in the progression of atherosclerosis and are a key target for molecular imaging.^[2] Nanoparticles containing gadolinium (Gd), a contrast agent for Magnetic Resonance Imaging (MRI), can be designed to specifically accumulate in these macrophage-rich plaques, enabling non-invasive visualization and assessment.^{[3][4]} The **14:0 PE-DTPA (Gd)** lipid, which incorporates myristoyl (14:0) phosphatidylethanolamine (PE) and a DTPA chelator for gadolinium, is a key component in constructing these targeted nanoparticles.

Data Presentation

Table 1: Physicochemical Properties of **14:0 PE-DTPA (Gd)** Nanoparticles

Nanoparticle Formulation	Mean Diameter (nm)	Zeta Potential (mV)	Gadolinium (Gd) Content (mol%)	Reference
Discoidal GBCA-HDL	10 - 15	Not Reported	39	[5]
Spherical GBCA-HDL	20 - 30	Not Reported	40	[5]
Fibrin-Targeted Gd-DTPA-PE	~250	Not Reported	Not Reported	[6]

Table 2: In Vivo MRI Signal Enhancement in Atherosclerotic Plaques

Animal Model	Nanoparticle Type	Post-Injection Time Point	Normalized Enhancement Ratio (NER) vs. Muscle	Reference
ApoE Knockout Mice	Discoidal GBCA-HDL	24 hours	Up to 120%	[5]
ApoE Knockout Mice	Spherical GBCA-HDL	24 hours	Up to 160%	[5]
ApoE Knockout Mice	Statin-rHDL with Gd	Not Specified	Signal Enhancement Observed	[7]

Experimental Protocols

Protocol 1: Synthesis of 14:0 PE-DTPA (Gd) Nanoparticles (Liposomal Formulation)

This protocol describes the synthesis of liposomal nanoparticles incorporating **14:0 PE-DTPA (Gd)** for targeting atherosclerotic plaques.

Materials:

- 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
- 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG)
- 14:0 PE-DTPA(Gd) (Myristoyl-PE-DTPA(Gd))
- Rhodamine B-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine B-PE) (for fluorescence imaging)
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4
- Nitrogen gas
- Vacuum desiccator

Procedure:

- Lipid Film Hydration:
 1. In a round-bottom flask, combine DMPC, DMPG, 14:0 PE-DTPA(Gd), and Rhodamine B-PE in chloroform at a desired molar ratio (e.g., 10:4:39:1 for discoidal particles).^[5]
 2. Dry the lipid mixture to a thin film using a gentle stream of nitrogen gas.
 3. Place the flask under vacuum for at least 8 hours to remove any residual solvent.^[5]
 4. Hydrate the dried lipid film with PBS (pH 7.4) by vortexing or sonication to form multilamellar vesicles.
- Nanoparticle Formation (Sonication or Extrusion):
 1. To create smaller, unilamellar nanoparticles, subject the hydrated lipid suspension to probe sonication on ice or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
- Purification:

1. Remove unincorporated gadolinium and other components by dialysis against PBS or through size exclusion chromatography.
- Sterilization and Storage:
 1. Filter-sterilize the final nanoparticle suspension through a 0.22 μm filter.
 2. Store the nanoparticles at 4°C.

Protocol 2: In Vitro Macrophage Uptake Assay

This protocol assesses the uptake of **14:0 PE-DTPA (Gd)** nanoparticles by macrophages in culture.

Materials:

- J774A.1 murine macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- **14:0 PE-DTPA (Gd)** nanoparticles with a fluorescent label (e.g., Rhodamine B-PE)
- PBS
- Microplate reader or fluorescence microscope

Procedure:

- Cell Culture:
 1. Culture J774A.1 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Nanoparticle Incubation:

1. Seed the macrophages in 96-well plates or on coverslips and allow them to adhere overnight.
 2. Treat the cells with varying concentrations of the fluorescently labeled **14:0 PE-DTPA (Gd)** nanoparticles for a specified time (e.g., 4 hours).
- Quantification of Uptake:
 1. For microplate reader:
 - Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
 - Lyse the cells and measure the fluorescence intensity using a microplate reader.
 2. For fluorescence microscopy:
 - Wash the cells three times with cold PBS.
 - Fix the cells with 4% paraformaldehyde.
 - Mount the coverslips on microscope slides and visualize the intracellular fluorescence.

Protocol 3: In Vivo MRI of Atherosclerotic Plaques in an ApoE Knockout Mouse Model

This protocol details the procedure for in vivo MRI to evaluate the targeting of **14:0 PE-DTPA (Gd)** nanoparticles to atherosclerotic plaques in a mouse model.

Materials:

- Apolipoprotein E (ApoE) knockout mice on a high-fat diet
- Wild-type control mice
- **14:0 PE-DTPA (Gd)** nanoparticles
- Anesthesia (e.g., isoflurane)
- High-field MRI scanner (e.g., 7T or 9.4T) with a dedicated animal coil

- Saline

Procedure:

- Animal Model:

1. Induce atherosclerosis in ApoE knockout mice by feeding them a high-fat Western diet for a prolonged period (e.g., 5 months).^[5] Use age-matched wild-type mice on a standard chow diet as controls.

- MRI Imaging - Pre-contrast:

1. Anesthetize the mouse and position it in the MRI scanner.
2. Acquire pre-contrast T1-weighted images of the aortic arch and carotid arteries.

- Nanoparticle Administration:

1. Administer a single intravenous dose of the **14:0 PE-DTPA (Gd)** nanoparticles via the tail vein. The dose will depend on the gadolinium concentration of the nanoparticle formulation.

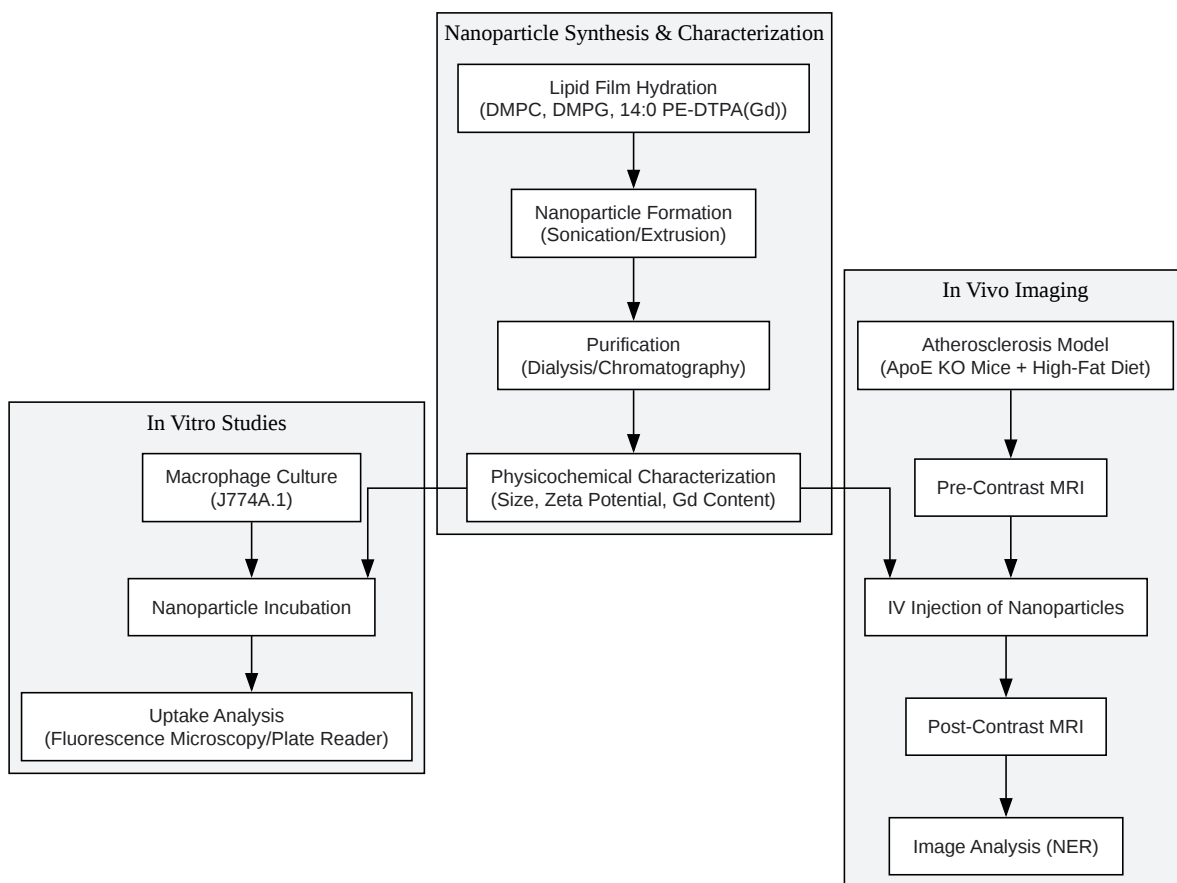
- MRI Imaging - Post-contrast:

1. Acquire T1-weighted images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to monitor the accumulation of the contrast agent in the atherosclerotic plaques.

- Image Analysis:

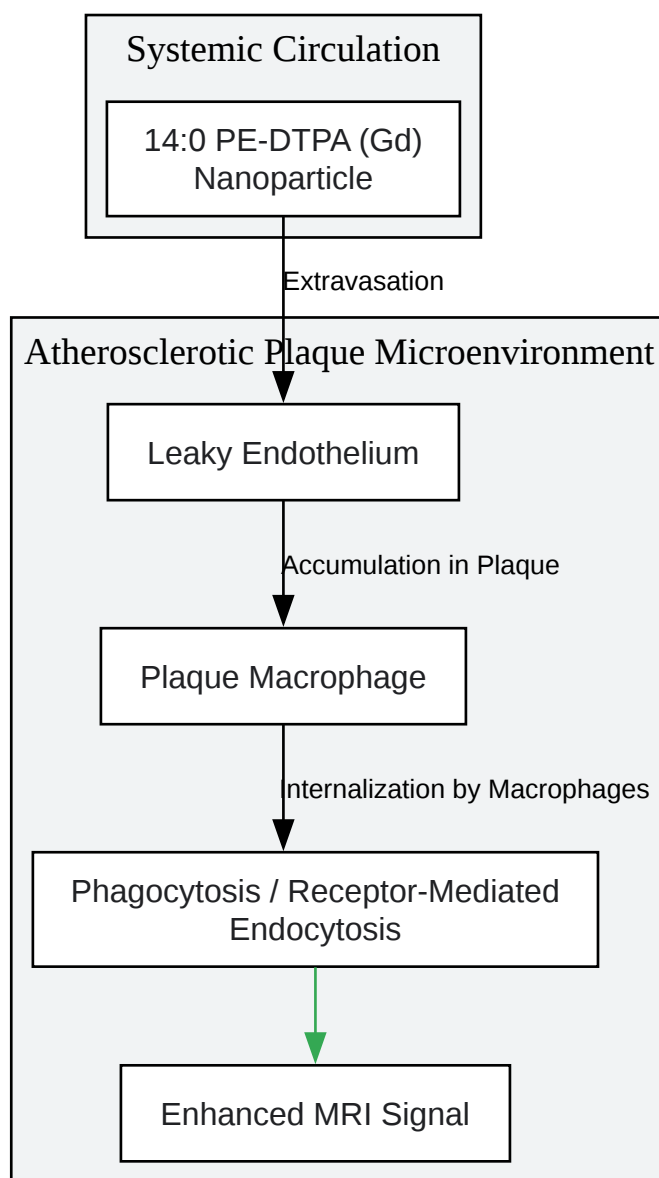
1. Measure the signal intensity in the arterial wall and surrounding muscle tissue in both pre- and post-contrast images.
2. Calculate the Normalized Enhancement Ratio (NER) to quantify the signal enhancement in the plaque relative to muscle.

Visualizations



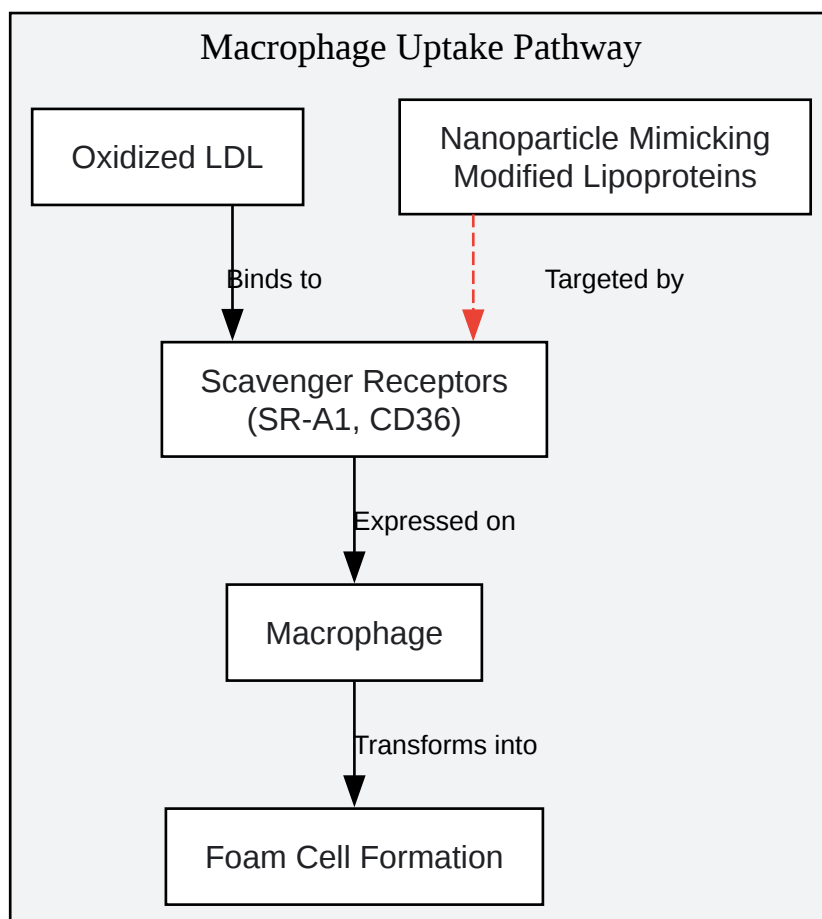
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Caption: Experimental workflow for the development and evaluation of **14:0 PE-DTPA (Gd)** nanoparticles.



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Caption: Targeted delivery of nanoparticles to atherosclerotic plaques.



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Caption: Macrophage scavenger receptors as targets for nanoparticle uptake.

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